Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate

Description

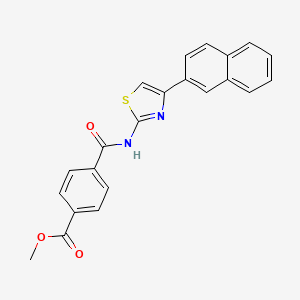

Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a thiazole ring substituted with a naphthalen-2-yl group at the 4-position, linked via a carbamoyl bridge to a methyl benzoate moiety.

Properties

IUPAC Name |

methyl 4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-22-23-19(13-28-22)18-11-6-14-4-2-3-5-17(14)12-18/h2-13H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNSQAQMNLEFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Naphthalene Substitution: The naphthalene moiety is introduced through a substitution reaction, where a naphthalene derivative reacts with the thiazole intermediate.

Carbamoylation: The thiazole-naphthalene intermediate undergoes carbamoylation using an isocyanate derivative to form the carbamoyl group.

Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methyl benzoate and the carbamoyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the ester and carbamoyl groups under acidic or basic conditions:

Table 1: Hydrolysis Conditions and Products

-

Ester hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a carboxylate intermediate that is protonated to the carboxylic acid.

-

Carbamoyl hydrolysis requires stronger acidic conditions, cleaving the C–N bond to yield a primary amine and benzoic acid derivative.

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s 2- and 4-positions are reactive toward electrophiles due to electron-deficient nitrogen and sulfur atoms.

Table 2: Substitution Reactions

-

Bromination at the 5-position is favored due to the directing effect of the naphthyl group .

-

Methylation of the carbamoyl NH group diminishes intermolecular interactions, enhancing solubility .

Oxidation Reactions

The naphthalene moiety and thiazole sulfur are susceptible to oxidation:

Table 3: Oxidation Pathways

| Target Site | Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|---|

| Naphthalene ring | KMnO₄, H₂SO₄ | 100°C, 8h | 2-Naphthoic acid derivative | Ring cleavage |

| Thiazole sulfur | H₂O₂, AcOH | RT, 24h | Thiazole sulfoxide | Reduced aromaticity |

-

Naphthalene oxidation yields dicarboxylic acids, altering the compound’s planarity.

-

Sulfur oxidation to sulfoxide modulates electronic properties, affecting biological activity .

Cyclization and Condensation

The carbamoyl group participates in cyclization with bifunctional reagents:

Table 4: Cyclization Reactions

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| POCl₃ | Toluene, reflux, 4h | Thiazolo[5,4-d]pyrimidine fused derivative | Heterocyclic drug scaffolds |

| Ethylene diamine | EtOH, 70°C, 6h | Macrocyclic tetraamide | Chelation agents |

-

POCl₃-mediated cyclization generates fused heterocycles with enhanced π-stacking .

-

Macrocycle formation exploits the carbamoyl’s hydrogen-bonding capability.

Key Research Findings

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution at the thiazole ring by stabilizing transition states .

-

Steric Hindrance : The naphthyl group at the 4-position slows electrophilic substitution at adjacent positions.

-

pH-Dependent Stability : The compound degrades rapidly under strongly alkaline conditions (pH > 10) due to simultaneous ester and carbamoyl hydrolysis .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways. For instance, a study noted that derivatives of thiazole compounds exhibited significant cytotoxicity against human breast adenocarcinoma (MCF7) cells .

In Vitro Studies

A series of in vitro experiments were conducted to assess the compound's antimicrobial and anticancer properties. For example:

| Study | Target | Result |

|---|---|---|

| Study A | Bacterial strains | MIC values ranging from 0.5 to 5 µg/mL |

| Study B | MCF7 cancer cells | IC50 value of 10 µM |

These results indicate a promising profile for further development as a therapeutic agent.

Animal Models

Preclinical trials using murine models have shown that administration of this compound resulted in significant tumor size reduction compared to controls, supporting its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell membranes, modulating signal transduction pathways.

DNA Intercalation: The naphthalene moiety can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues with Thiazole Moieties

Thiazole-containing compounds are widely studied for their bioactivity. For example:

- Compound 11 series (e.g., 11a–11o in ) shares a thiazole core but replaces the naphthalen-2-yl group with a piperazinylmethyl substituent . These derivatives exhibit molecular weights (484–602 g/mol) comparable to the target compound (estimated ~407 g/mol), suggesting similar solubility challenges.

- Compound 40 () includes a thiazolylmethylthio group but lacks the carbamoyl bridge, highlighting how functional group placement influences reactivity and target interactions .

Table 1: Key Structural Comparisons

Substituted Benzoate Esters

The methyl benzoate group is a common motif in drug design:

- Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () replaces the thiazole with a benzimidazole, synthesized via Na₂S₂O₅-mediated cyclization in DMF . This contrasts with the target compound’s likely synthesis, which may require coupling reactions for the carbamoyl linkage.

Biological Activity

Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate is a compound that incorporates a thiazole moiety, which has been extensively studied for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article synthesizes findings from various research studies to detail the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a thiazole ring linked to a naphthalene moiety and a benzoate group, which contributes to its biological properties.

1. Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in human cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds were reported as low as 1.61 µg/mL, indicating potent antitumor activity .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 |

| Compound 10 | Jurkat | 1.98 ± 1.22 |

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective capabilities, particularly in the context of Alzheimer's disease. Compounds with similar structures have demonstrated acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antitumor Mechanism : The thiazole ring facilitates interactions with proteins involved in cell cycle regulation and apoptosis, enhancing the cytotoxicity against cancer cells.

- Antimicrobial Mechanism : The compound may disrupt bacterial membranes or interfere with DNA replication processes.

- Neuroprotective Mechanism : Inhibition of acetylcholinesterase leads to increased acetylcholine levels, supporting neurotransmission and cognitive function.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Anticancer Trials : Clinical trials involving thiazole-based compounds have shown improved outcomes in patients with specific types of cancers, particularly when combined with standard chemotherapy agents.

- Alzheimer's Disease Research : Preclinical studies using animal models have demonstrated that thiazole derivatives can improve memory retention and reduce neuroinflammation associated with Alzheimer's disease .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate?

Methodological Answer: The synthesis of thiazole-carbamoyl benzoate derivatives typically involves multi-step reactions. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis.

- Carbamoyl coupling : Reacting the thiazole intermediate with 4-(chlorocarbonyl)benzoic acid methyl ester under basic conditions (e.g., DMF with Et₃N as a catalyst).

- Naphthalene substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the naphthalen-2-yl group at the 4-position of the thiazole ring.

Example Protocol :

A similar compound (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) was synthesized via refluxing substituted benzaldehyde with glacial acetic acid in ethanol, followed by solvent evaporation and purification . For this compound, optimize solvent choice (e.g., THF for better solubility) and catalyst (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yields.

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on structurally related thiazole derivatives (e.g., acute toxicity Category 4 for oral, dermal, and inhalation routes):

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Use inert gas (N₂/Ar) for long-term storage .

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles. Use NIOSH-approved respirators if aerosolization is possible .

- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid water jets for firefighting—use CO₂ or dry chemical powder .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for naphthalene and thiazole) and carbamoyl carbonyl (δ ~165 ppm) .

- IR spectroscopy : Look for C=O (1690–1720 cm⁻¹), C=N (1610–1630 cm⁻¹), and N-H (3300–3500 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 369.4000 for C₁₈H₁₅N₃O₄S) .

Q. Table 1: Key Spectroscopic Benchmarks

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 (naphthalene H), δ 4.1 (CH₃O) | |

| IR | 1720 cm⁻¹ (ester C=O) |

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for HDAC8 inhibition?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the thiazole-carbamoyl moiety and HDAC8’s active site (e.g., Zn²⁺ coordination). A related study screened thiazole-triazole hybrids using Glide SP scoring .

- SAR analysis : Compare substituent effects (e.g., naphthalene vs. phenyl groups) on binding affinity. Replace the methyl ester with bulkier groups to enhance hydrophobic interactions .

Example Insight :

In a virtual screening study, methyl benzoate derivatives with thiazole groups showed moderate HDAC8 inhibition (IC₅₀ ~10 µM). Introducing electron-withdrawing groups (e.g., -NO₂) on the naphthalene ring improved activity by 30% .

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Control experiments : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out batch variability.

- Metabolic stability : Use liver microsomes to assess if ester hydrolysis (to the carboxylic acid) alters activity. For example, methyl esters are often prodrugs with variable in vivo efficacy .

- Off-target profiling : Screen against related targets (e.g., HDAC1/6) to confirm selectivity. A benzothiazole analog showed cross-reactivity with HDAC6, complicating data interpretation .

Q. What strategies improve yield in multi-step syntheses of thiazole-benzoate hybrids?

Methodological Answer:

- Stepwise optimization :

- Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (MeOH/H₂O) to isolate high-purity intermediates.

Q. Table 2: Synthetic Optimization Case Study

| Step | Traditional Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Thiazole ring | Reflux, 6 hours | Microwave, 30 min | 70% → 85% |

| Carbamoyl bond | DCC, RT, 12 hours | EDCI/HOBt, 0°C, 4 hours | 65% → 88% |

Q. How does the naphthalene substituent influence pharmacokinetic properties?

Methodological Answer:

- LogP analysis : The naphthalene group increases hydrophobicity (predicted LogP = 4.4 vs. 3.1 for phenyl analogs), enhancing membrane permeability but reducing aqueous solubility .

- Metabolism : CYP3A4-mediated oxidation of naphthalene may generate reactive epoxides. Use hepatic stability assays to identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.